molecular formula C10H10N2O B008333 7,8-Dimethyl-6-quinoxalinol CAS No. 101063-90-5

7,8-Dimethyl-6-quinoxalinol

Cat. No. B008333
M. Wt: 174.2 g/mol
InChI Key: ZDDDSYQZTSHIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethyl-6-quinoxalinol, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of excitatory signals in the central nervous system.

Mechanism Of Action

7,8-Dimethyl-6-quinoxalinol acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor's glutamate-binding site. By blocking the activation of AMPA receptors, 7,8-Dimethyl-6-quinoxalinol reduces the excitatory synaptic transmission in the central nervous system. This mechanism of action has been implicated in the regulation of synaptic plasticity, learning, and memory.

Biochemical And Physiological Effects

7,8-Dimethyl-6-quinoxalinol has been shown to have potent effects on synaptic transmission and plasticity. In vitro studies have demonstrated that 7,8-Dimethyl-6-quinoxalinol can block the induction of long-term potentiation, a cellular process that underlies learning and memory. In vivo studies have shown that 7,8-Dimethyl-6-quinoxalinol can impair spatial learning and memory in rodents. 7,8-Dimethyl-6-quinoxalinol has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

7,8-Dimethyl-6-quinoxalinol is a potent and selective antagonist of the AMPA receptor subtype, which makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory. However, 7,8-Dimethyl-6-quinoxalinol has some limitations for lab experiments. 7,8-Dimethyl-6-quinoxalinol has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term experiments. 7,8-Dimethyl-6-quinoxalinol can also have off-target effects on other glutamate receptor subtypes, which can complicate the interpretation of results.

Future Directions

7,8-Dimethyl-6-quinoxalinol has potential applications in the treatment of neurological disorders such as stroke and traumatic brain injury. Future research should focus on developing more stable and selective AMPA receptor antagonists that can be used in long-term experiments and clinical trials. 7,8-Dimethyl-6-quinoxalinol can also be used to study the role of AMPA receptors in other physiological processes such as pain perception, addiction, and neurodegeneration.

Synthesis Methods

7,8-Dimethyl-6-quinoxalinol can be synthesized by reacting 2,3-dimethylquinoxaline with 2-nitrobenzaldehyde in the presence of sodium borohydride. The resulting product is then reduced with zinc and hydrochloric acid to obtain 7,8-Dimethyl-6-quinoxalinol. The purity of 7,8-Dimethyl-6-quinoxalinol can be further increased by recrystallization.

Scientific Research Applications

7,8-Dimethyl-6-quinoxalinol has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. 7,8-Dimethyl-6-quinoxalinol is a selective antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity, learning, and memory. 7,8-Dimethyl-6-quinoxalinol has been used to investigate the role of AMPA receptors in long-term potentiation, a cellular process that underlies learning and memory.

properties

CAS RN

101063-90-5

Product Name

7,8-Dimethyl-6-quinoxalinol

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

7,8-dimethylquinoxalin-6-ol

InChI

InChI=1S/C10H10N2O/c1-6-7(2)10-8(5-9(6)13)11-3-4-12-10/h3-5,13H,1-2H3

InChI Key

ZDDDSYQZTSHIHD-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C2=NC=CNC2=CC1=O)C

SMILES

CC1=C(C2=NC=CN=C2C=C1O)C

Canonical SMILES

CC1=C(C2=NC=CNC2=CC1=O)C

synonyms

6-Quinoxalinol, 7,8-dimethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.